N-乙基-N-丙基亚硝酰胺

描述

Synthesis Analysis

The synthesis of amides and related compounds often involves coupling reactions, with the development of environmentally friendly and recyclable reagents being a significant focus. For example, the use of Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) has been highlighted for its efficiency in amide, hydroxamate, peptide, and ester synthesis, demonstrating remarkable improvement in reaction time, yield, and stereochemistry retention, while also being recyclable (Dev et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often involves examining intramolecular interactions such as hydrogen bonds. Studies on geminal amido-esters have shed light on the importance of intramolecular resonance-assisted hydrogen bonds (RAHB) and non-RAHB interactions, significantly influencing molecular stability and reactivity (Venkatesan et al., 2021).

Chemical Reactions and Properties

Amide synthesis from nitro compounds via direct amidation or transamidation represents a significant area of research, with methodologies focusing on minimizing waste and avoiding harsh conditions. Direct synthesis from alcohols and amines, liberating H2, offers an efficient and environmentally benign approach (Gunanathan et al., 2007). Moreover, the transformation of ethylarenes into primary aromatic amides through a metal-free method highlights the versatility and practicality of these reactions (Shimokawa et al., 2016).

Physical Properties Analysis

The physical properties of amides, including melting and boiling points, solubility, and crystalline structure, are closely related to their molecular structure. Intramolecular and intermolecular hydrogen bonding plays a critical role in determining these properties, as seen in the analysis of asymmetrically substituted geminal amido-esters (Venkatesan et al., 2021).

Chemical Properties Analysis

Amides exhibit a range of chemical behaviors, including reactivity towards nucleophiles, electrophiles, and radicals. The study of amide formation mechanisms, especially under neutral conditions and involving nitro compounds as nitrogen sources, provides insights into novel synthetic routes that are less wasteful and more sustainable (Xiong et al., 2022).

科学研究应用

Amides are extremely important in biological systems and the pharmaceutical industry. It’s estimated that amide preparation is the most common chemical reaction employed in these fields . Amide groups are synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions .

One specific application of amides is in the field of environmental remediation. For example, amide herbicide hydrolases have been identified as promising tools for degrading certain pollutants .

属性

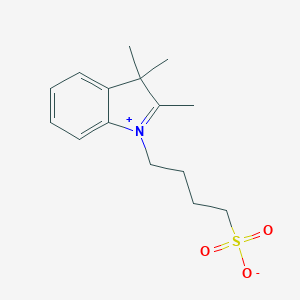

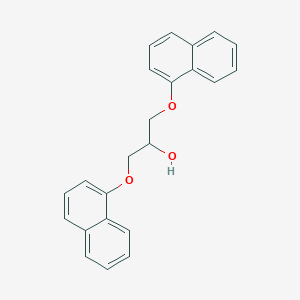

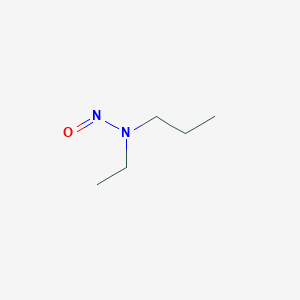

IUPAC Name |

N-ethyl-N-propylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYOEGQUUQSLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948276 | |

| Record name | N-Ethyl-N-propylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | N-Ethyl-N-nitroso-1-propanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

N-ethyl-N-propylnitrous amide | |

CAS RN |

25413-61-0 | |

| Record name | 1-Propanamide, N-ethyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-propylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl(nitroso)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。